molecular formula C21H24N2O3 B4621570 N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide

N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide

Cat. No. B4621570
M. Wt: 352.4 g/mol
InChI Key: IOXOQQTXUXONFN-CYVLTUHYSA-N
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Description

This section aims to cover the basic understanding and significance of studying compounds similar to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide. Such compounds are often explored for their molecular structures, synthesis methods, chemical and physical properties, which can be crucial for applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

Synthesis methods for related compounds involve various chemical reactions, including acylation reactions and directed metalation. For example, a study detailed the preparation of a related compound by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another study demonstrated the synthesis of 2-methoxy-6-methylbenzamide through directed metalation (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure is crucial for understanding the properties and potential applications of a compound. For instance, the molecular structure of a similar compound was determined by single-crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties, such as photoinduced intramolecular charge transfer, are significant for understanding the reactivity and potential uses of compounds. One study explored the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, providing insights into the formation of twisted intramolecular charge transfer states (Yang et al., 2004).

Physical Properties Analysis

Physical properties, including crystalline structure and hydrogen bonding patterns, are essential for the application of compounds in various domains. The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, for instance, revealed different crystalline polymorphs, providing insights into molecular packing and hydrogen bonding interactions (Yasuoka et al., 1969).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, play a crucial role in the synthesis and application of compounds. A study on palladium iodide catalyzed carbonylation of alkynes offers insights into the reactivity of similar compounds, demonstrating the formation of functionalized derivatives through selective reactions (Mancuso et al., 2014).

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

Research indicates that certain N-aryl-substituted trans-4-aminostilbenes, which may share structural similarities with N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, exhibit substituent-dependent photoinduced intramolecular charge transfer (TICT). These behaviors are significantly influenced by the substituent in the N-aryl group, demonstrating the compound's potential in the study of photochemical properties and applications in developing photo-responsive materials (Yang et al., 2004).

Structural Studies in Solid State

The structure of compounds related to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, like glibenclamide, has been examined in both solution and solid states. This includes studies on their tautomerization under melting conditions, providing insights into the stability and molecular configurations of such compounds, essential for drug formulation and development processes (Sanz et al., 2012).

Biosensing Applications

A study developed a high-sensitive biosensor based on a novel modified electrode, which includes structures similar to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide. This biosensor shows potential for the electrocatalytic determination of biomolecules, indicating the compound's applicability in biosensing technologies (Karimi-Maleh et al., 2014).

Antioxidant Properties

Research into N-arylbenzamides with varying substituents, including amino or protonated moieties, reveals significant antioxidative properties. This suggests that compounds like N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide could serve as potent antioxidants, beneficial for pharmaceutical applications and the study of oxidative stress-related diseases (Perin et al., 2018).

Structural Analysis and Molecular Docking

The study of methoxyphenylbenzamide isomers, which are structurally related to the compound , highlights the significance of halogen bonding in molecular interactions. This research aids in understanding the diverse ways these compounds can couple with protein residues, offering insights into drug design and molecular docking studies (Moreno-Fuquen et al., 2022).

properties

IUPAC Name

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-4-14-22-21(25)19(15-16-8-6-5-7-9-16)23-20(24)17-10-12-18(26-2)13-11-17/h5-13,15H,3-4,14H2,1-2H3,(H,22,25)(H,23,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXOQQTXUXONFN-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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